molecular formula C11H10O3 B2469816 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde CAS No. 2168881-53-4

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B2469816
CAS No.: 2168881-53-4
M. Wt: 190.198
InChI Key: NQCNZGAVFKIVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzodioxole derivatives are known to possess a broad spectrum of activities . They are part of a collection of rare and unique chemicals often provided to early discovery researchers .


Synthesis Analysis

The synthesis of benzodioxole derivatives has been studied. For example, the synthesis of benzo[d][1,3]dioxole-5-carbaldehyde was achieved through a nucleophilic substitution reaction S N 2 of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .


Molecular Structure Analysis

The molecular structure of a compound is typically determined by spectroscopic methods. For instance, the structure of 1,3-BENZODIOXOLE-5-CARBALDEHYDE SEMICARBAZONE was confirmed by characteristic 1 H NMR signals .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the molecular weight of 1,3-BENZODIOXOLE-5-CARBALDEHYDE SEMICARBAZONE is 207.19 .

Scientific Research Applications

Enantioselective Desymmetrization

A study demonstrates the use of meso-Cyclopropyl carbaldehydes, including 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde, in a transformation achieved by merged iminium-enamine activation. This leads to products with three adjacent stereocenters, showing complete regioselectivity and moderate to high diastereo- and enantioselectivities (Wallbaum et al., 2016).

Synthesis of Heterocyclic Compounds

Another research synthesizes a compound, C31H33NO4, using 1,3-benzodioxole-5-carbaldehyde and p-toluidine in water. This process involves the formation of non-planar dihydro­pyridine and cyclo­hexenone rings (Tang et al., 2007).

Crystallographic Studies

A 2011 study focused on the crystal structure of a compound containing 1,3-benzodioxole-5-carbaldehyde moiety, highlighting its planar molecular structure and weak C—H⋯S and C—H⋯N interactions (Asiri et al., 2011).

Prins-Type Cyclization

Research in 2018 revealed a TiX4-mediated Prins-type cyclization of cyclopropyl carbaldehydes, including this compound, for constructing hexahydrooxonines and cyclopenta[b]pyrans. This demonstrates the versatility of these compounds in organic synthesis (Kumar et al., 2018).

Nucleophilic Addition to Cyclopropyl Carbonyls

A 1996 study examined the nucleophilic addition reaction of Grignard reagents to cyclopropylcarbaldehyde, demonstrating high selectivity and yield. This study is crucial for understanding the chemical behavior of such compounds (Ono et al., 1996).

Synthesis of Fused Ring Heterocycles

In 2010, a study explored the transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles, demonstrating the application of cyclopropyl carbaldehydes in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).

Photoreduction Studies

Research conducted in 1976 on the photochemistry of cyclopropanecarbaldehyde provided insights into the primary chemical processes upon irradiation, relevant for understanding the photochemical behavior of such compounds (Funke & Cerfontain, 1976).

Future Directions

The future directions for research on benzodioxole derivatives could include further exploration of their synthesis, properties, and potential applications. For instance, a simple intermediate for the synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths based on natural polyalkoxyallylbenzene apiol has been developed .

Properties

IUPAC Name

7-cyclopropyl-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-5-7-3-9(8-1-2-8)11-10(4-7)13-6-14-11/h3-5,8H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCNZGAVFKIVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C(=CC(=C2)C=O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.